molecular formula C8H17ClN2O B6262630 1-(4-amino-4-methylpiperidin-1-yl)ethan-1-one hydrochloride CAS No. 1872508-30-9

1-(4-amino-4-methylpiperidin-1-yl)ethan-1-one hydrochloride

Cat. No.: B6262630
CAS No.: 1872508-30-9
M. Wt: 192.68 g/mol
InChI Key: MMLLEJHIJHZFKI-UHFFFAOYSA-N
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Description

1-(4-Amino-4-methylpiperidin-1-yl)ethan-1-one hydrochloride is a synthetic compound belonging to the piperidine class of chemicals. It is characterized by its molecular formula C8H16N2O·HCl and a molecular weight of 192.69 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-4-methylpiperidin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Amino-4-methylpiperidin-1-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-amino-4-methylpiperidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Comparison: 1-(4-Amino-4-methylpiperidin-1-yl)ethan-1-one hydrochloride is unique due to the presence of both an amino group and a methyl group on the piperidine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of study in scientific research .

Properties

CAS No.

1872508-30-9

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

1-(4-amino-4-methylpiperidin-1-yl)ethanone;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-7(11)10-5-3-8(2,9)4-6-10;/h3-6,9H2,1-2H3;1H

InChI Key

MMLLEJHIJHZFKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)(C)N.Cl

Purity

95

Origin of Product

United States

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